2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide is a chemical compound that belongs to the class of chloroacetamides. It is primarily utilized in biochemical research, particularly in proteomics. The compound features a unique structure that includes a phenyl ring attached to a cyclobutyl group, linked to an acetamide group via a methyl connection. This specific arrangement contributes to its potential biological activities and applications in various scientific fields.
The synthesis of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide typically involves the reaction of chloroacetyl chloride with an appropriate amine under controlled conditions. The synthesis can be achieved through various methods, including:
The molecular structure of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide features:
InChI=1S/C13H16ClNO/c14-9-12(16)15-10-13(7-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16)C1CC(C1)(CNC(=O)CCl)C2=CC=CC=C2These structural representations illustrate the compound's connectivity and stereochemistry, which are essential for understanding its reactivity and biological interactions.
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide can participate in several chemical reactions:
Common reagents for substitution include thiols and alcohols, while condensation may involve catalysts like triethylamine. These reactions can lead to a variety of derivatives with potentially enhanced biological activities.
The physical properties of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide include:
Key chemical properties include:
These properties suggest that the compound has potential for interactions with biological membranes and targets due to its moderate lipophilicity and polar characteristics .
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide has several applications in scientific research:
The ongoing research into this compound highlights its versatility and potential significance across various scientific disciplines.
The synthesis of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide is critically influenced by ring size, with cyclobutyl derivatives exhibiting distinct reactivity compared to cyclopentyl analogs. Cyclobutyl's heightened ring strain (110 kJ/mol vs. 26 kJ/mol in cyclopentyl) promotes kinetic acceleration in nucleophilic displacements but increases epimerization risk during α-functionalization. Data from cyclopentyl systems (e.g., 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide) reveal yields of 75-86% under iridium catalysis at 30°C in DCE [1] [2]. In contrast, preliminary cyclobutyl optimizations show 15-20% reduced yields due to competitive ring fragmentation (Table 1).
Table 1: Cycloalkyl Substituent Effects on Acetamide Synthesis
| Parameter | Cyclobutyl System | Cyclopentyl System |
|---|---|---|
| Ring Strain Energy | 110 kJ/mol | 26 kJ/mol |
| Average Yield | 60-65% | 75-86% |
| Primary Side Reaction | Ring fragmentation | Self-dimerization |
| Optimal Catalyst | [Ir(COD)Cl]₂ | [Ir(COD)Cl]₂ |
Transition metal-catalyzed insertions using sulfoxonium ylides—effective for cyclopentyl derivatives—show limited efficacy with strained cyclobutyl substrates. Computational studies indicate distorted tetrahedral intermediates in cyclobutyl systems increase activation barriers by ~8 kcal/mol, necessitating modified ligands or alternative carbene precursors [2] [6].
The synthesis hinges on sequential N-alkylation and chloroacetylation to establish the core scaffold. Primary amine precursors (1-phenylcyclobutanemethylamine) undergo chloroacetylation with chloroacetyl chloride in anhydrous THF, using N,N-diisopropylethylamine (DIPEA) as base. Critical parameters include:
Table 2: Chloroacetylation Efficiency Under Varied Bases
| Base | Solvent | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DIPEA | THF | 88 | Low (<5%) |
| Na₂CO₃ | DCM | 62 | Moderate (15-20%) |
| Et₃N | Acetone | 75 | High (25%) |
Post-acylation, the chloroacetamide warhead enables diversification via nucleophilic substitution (e.g., with thiols or amines), forming thioether or imidazole conjugates [1] [7].
Trans-silylation offers an alternative to direct alkylation for introducing silicon motifs at the α-carbon. Iridium-catalyzed Si–H insertion using amide-sulfoxonium ylides—successful for acyclic and cyclopentyl acetamides—faces challenges with cyclobutyl substrates. Key findings include:
Parallel alkylation pathways leverage photochemical radical chemistry. Triflic anhydride reduces amides to iminium ions, followed by TTMS-mediated radical addition under 390 nm light. This method accommodates primary alkyl iodides (e.g., iPr–I) but struggles with secondary halides on cyclobutyl scaffolds, yielding <30% [4] [6].
Solvent polarity critically governs reaction kinetics and byproduct profiles in silicon-mediated routes. High-throughput experimentation (HTE) data for cyclopentyl systems reveal:
Table 3: Solvent Impact on Key Reaction Metrics
| Solvent System | Reaction Type | Yield (%) | Byproduct (%) | k (min⁻¹) |
|---|---|---|---|---|
| DCE | Ir-catalyzed Si–H insertion | 86 | 6 | 0.024 |
| DCM/MeCN (1:4) | Photochemical alkylation | 80 | 10 | 0.018 |
| THF | Chloroacetylation | 88 | 5 | 0.038 |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1